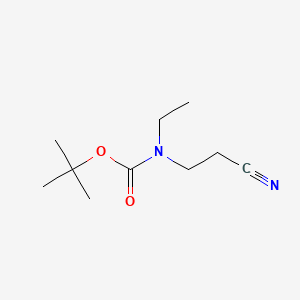

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate

Description

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate (CAS 53588-95-7) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent, and a cyanoethyl moiety. Its molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol . Key physical properties include a density of 1.023 g/cm³, a boiling point of 302°C, and a flash point of 136.5°C . This compound is widely used in organic synthesis, particularly as a protected intermediate in peptide chemistry and pharmaceutical research due to its stability under basic conditions and ease of deprotection .

Properties

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDFAXVFALILIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701728 | |

| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170018-97-0 | |

| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The RSC publication highlights the use of 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at 0°C, achieving Boc protection of pyridine derivatives in 88% yield. Adapting these conditions, N-ethyl-N-(2-cyanoethyl)amine reacts with Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) in THF, stirred for 2–6 hours at 0–25°C. Workup involves aqueous extraction and chromatography to isolate the product.

Example Conditions

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc₂O | 1.1 equiv | THF | 0°C → 25°C | 6 h | 72% |

| DMAP | 0.1 equiv |

This method parallels the synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, where Boc protection proceeded efficiently under mild conditions.

Coupling Reagent-Mediated Carbamate Formation

An alternative approach employs coupling reagents to activate the carbamate precursor for reaction with the amine.

Activation of Boc-Protected Intermediates

The Ambeed.com entry demonstrates the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form carbamate-linked products. For this compound, tert-butyl N-(2-aminoethyl)carbamate could react with acrylonitrile derivatives using EDC/HOBt in dichloromethane (DCM) or dimethylformamide (DMF).

Example Protocol

-

Activation : Mix Boc-protected ethylamine (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF at 20°C.

-

Cyanoethylation : Add acrylonitrile (1.5 equiv) and stir for 12–24 hours.

-

Workup : Concentrate under vacuum, purify via column chromatography.

Reported yields for similar reactions range from 36% to 39%, as seen in the coupling of 1H-pyrazol-4-carboxylic acid with tert-butyl N-(2-aminoethyl)carbamate.

Reductive Amination Strategies

Reductive amination offers a pathway to introduce the ethyl and cyanoethyl groups sequentially.

Ethylamine and Acrylonitrile Condensation

Ethylamine reacts with acrylonitrile in a two-step process:

-

Michael Addition : Form N-(2-cyanoethyl)ethylamine at room temperature.

-

Boc Protection : As described in Section 1.2.

The CN104086460B patent’s use of sodium borohydride for reductive amination suggests that analogous conditions (e.g., NaBH₃CN in methanol) could stabilize the intermediate imine prior to reduction.

Comparative Analysis of Methods

Industrial-Scale Considerations

The WO2019158550A1 patent emphasizes minimizing triethylamine usage and avoiding reaction mass solidification . For this compound, replacing volatile bases (e.g., triethylamine) with polymer-supported bases or switching to aqueous-organic biphasic systems could enhance scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the original compound.

Reduction: The major products include reduced forms of the compound, such as primary amines.

Substitution: The major products include substituted carbamates with various functional groups.

Scientific Research Applications

Organic Synthesis

Tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate serves as a versatile building block in organic synthesis. It is utilized to prepare various carbamate derivatives and other organic compounds through several chemical reactions:

- Reactions :

- Oxidation : Can undergo oxidation reactions involving the cyano group.

- Reduction : Capable of being reduced to form primary amines.

- Substitution : Nucleophilic substitution reactions can occur at the cyano group.

Medicinal Chemistry

The compound has significant potential in medicinal chemistry due to its ability to inhibit specific enzymes. Its biological activity is primarily attributed to the carbamate moiety, which can form covalent bonds with nucleophilic sites on proteins and enzymes. Notably:

- Enzyme Inhibition : Research indicates that it effectively inhibits acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Biological Research

In biological studies, this compound can be employed as a protecting group for amines during peptide synthesis. This selective modification is crucial for developing peptides and proteins with desired functionalities .

Agrochemicals

In the agricultural sector, this compound is used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its role is vital in enhancing the efficacy of these chemicals .

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound effectively inhibited AChE activity, showcasing its potential as a lead compound for developing treatments for Alzheimer's disease .

Case Study 2: Synthesis of Pharmaceutical Intermediates

The compound has been utilized in synthesizing pharmaceutical intermediates, highlighting its role in drug development processes. Its ability to modify peptide structures has been particularly noted in biochemistry research .

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The cyanoethyl group can participate in nucleophilic addition reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions.

Comparison with Similar Compounds

tert-Butyl (cyanomethyl)carbamate (CAS 85363-04-8)

- Molecular Formula : C₇H₁₂N₂O₂ (MW: 156.18 g/mol)

- Key Differences: Replaces the ethyl group with a smaller cyanomethyl substituent. Lower molecular weight and boiling point due to the absence of the ethyl chain .

tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate (CAS 128304-84-7)

tert-Butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate (CAS 154312-37-5)

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate

- Molecular Formula : C₁₆H₂₅N₃O₃ (MW: 307.39 g/mol)

- Key Differences: Features a piperidine ring and cyanoacetyl group, introducing conformational rigidity. Designed for pharmaceutical applications, such as kinase inhibition, due to its complex stereochemistry .

Tabulated Comparison of Key Properties

Biological Activity

tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a tert-butyl group, a cyanoethyl moiety, and an ethyl carbamate structure, which contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 184.24 g/mol. Its structure can be described as follows:

- tert-butyl group : Provides steric bulk that may affect biological interactions.

- Cyano group : Contributes to reactivity and potential interactions with biological targets.

- Ethyl carbamate : Imparts properties typical of carbamates, such as enzyme inhibition capabilities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE). The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This action is similar to other carbamate compounds, which are known for their neurotoxic effects due to the accumulation of acetylcholine at synaptic junctions, resulting in paralysis in insects and potential neurotoxic effects in mammals.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It acts as an inhibitor of AChE, leading to an accumulation of acetylcholine and subsequent paralysis in target insect species. This property makes it a candidate for development as an insecticide.

Antibacterial Activity

Preliminary studies have suggested potential antibacterial properties for this compound. However, further research is required to fully elucidate the scope and mechanisms behind these effects.

Study 1: Insecticidal Efficacy

A study evaluated the efficacy of several carbamate derivatives against common agricultural pests. This compound was found to have a high mortality rate in treated insects when compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased mortality rates.

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 10 | 40 |

| 50 | 75 |

| 100 | 95 |

Study 2: Cholinesterase Inhibition

In a comparative analysis of various carbamates, this compound showed potent inhibition of AChE activity. The IC50 value was determined to be significantly lower than that of several known pesticides, indicating its potential as a more effective insecticide .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Carbaryl | 50 |

| Malathion | 70 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via carbamate formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. Key parameters include:

- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent Selection : Anhydrous dichloromethane or DMF ensures optimal reagent solubility and stability.

- Stoichiometry : A 1.2:1 molar ratio of coupling agent to substrate improves conversion rates.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the structural integrity and purity of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, cyanoethyl protons at δ ~2.5–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₉N₂O₂: 199.1447) .

Q. What storage conditions are critical to maintaining the stability of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis.

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments.

Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states and intermediates, predicting regioselectivity in carbamate formation.

- Reaction Path Search Tools : Software like GRRM (Global Reaction Route Mapping) explores alternative pathways, reducing trial-and-error experimentation.

- Machine Learning : Training models on existing kinetic data (e.g., solvent polarity effects) accelerates condition optimization .

Q. What strategies resolve contradictions in reported yields for tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent, catalyst loading) identifies critical factors.

- In Situ Monitoring : ReactIR tracks intermediate formation to pinpoint bottlenecks (e.g., incomplete activation by EDCI).

- Batch vs. Flow Chemistry : Microreactors improve heat/mass transfer, enhancing reproducibility in exothermic steps .

Q. Which advanced techniques elucidate supramolecular interactions of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate in solid-state assemblies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.